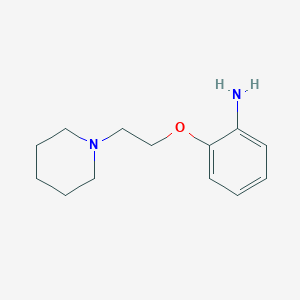

2-(2-Piperidin-1-yl-ethoxy)-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Piperidin-1-yl-ethoxy)-phenylamine” is a compound that belongs to the class of organic compounds known as 1-phenyltetrahydroisoquinolines . These are compounds containing a phenyl group attached to the C1-atom of a tetrahydroisoquinoline moiety .

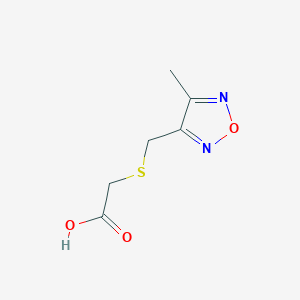

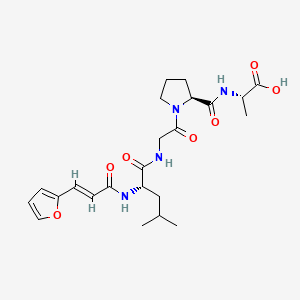

Synthesis Analysis

A series of novel N- (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

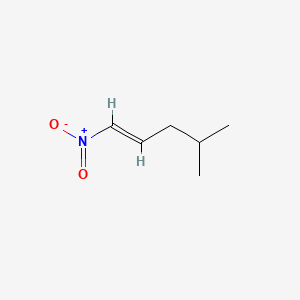

Chemical Reactions Analysis

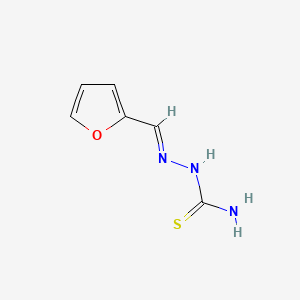

The reaction mixture of 2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde and nicotinohydrazide was refluxed for 12 hours, then the mixture was cooled to room temperature .

Physical And Chemical Properties Analysis

The average molecular weight of “2-(2-Piperidin-1-yl-ethoxy)-phenylamine” is 428.5659, and its chemical formula is C28H32N2O2 .

Scientific Research Applications

2-(2-Piperidin-1-yl-ethoxy)-phenylamine: Scientific Research Applications

The compound “2-(2-Piperidin-1-yl-ethoxy)-phenylamine” has potential applications in various fields of scientific research. Below are some unique applications based on the structure and properties of this compound and related analogs:

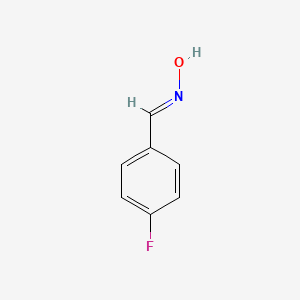

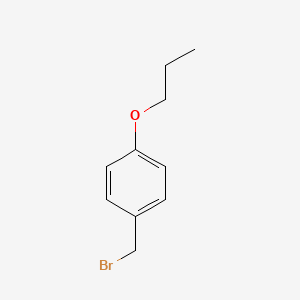

Pharmaceutical Research: This compound may serve as a precursor or intermediate in the synthesis of pharmaceutical agents. For example, similar compounds have been used in the preparation of novel Schiff bases with reported antibacterial activity .

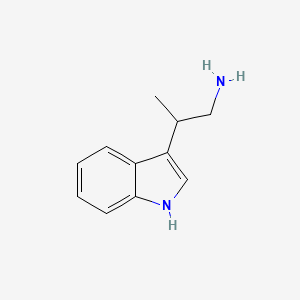

Biochemical Studies: Due to its structural similarity to other bioactive molecules, it could be involved in studies related to protein interactions, such as cytokine activity and receptor binding .

Chromatography and Mass Spectrometry: Compounds like “4-(2-(Piperidin-1-yl)ethoxy)benzoic acid hydrochloride” are used in chromatography and mass spectrometry for sample manipulation or as standards .

Mechanism of Action

Target of Action

The primary target of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is the Estrogen receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen .

Mode of Action

It’s known that erα, when activated, can regulate the expression of target genes, which in turn can influence various biological processes .

Biochemical Pathways

Given the role of erα, it can be inferred that the compound may influence pathways related to cell growth, differentiation, and reproduction, which are typically regulated by estrogen .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .

Result of Action

Given its target, it can be inferred that the compound may have effects on processes regulated by estrogen, such as cell growth and differentiation .

Action Environment

Environmental factors can include pH, temperature, presence of other molecules, and more, and can significantly impact the effectiveness of a compound .

Future Directions

The compounds synthesized from “2-(2-Piperidin-1-yl-ethoxy)-phenylamine” were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine showed the highest IC50 values for COX-1 inhibition . These compounds demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation . These findings suggest that “2-(2-Piperidin-1-yl-ethoxy)-phenylamine” and its derivatives have potential for further development and study as anti-inflammatory agents .

properties

IUPAC Name |

2-(2-piperidin-1-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXZSYLVSCQFGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424633 |

Source

|

| Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

CAS RN |

857373-29-6 |

Source

|

| Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)